4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene 4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene
Brand Name: Vulcanchem
CAS No.: 6098-02-8
VCID: VC13293676
InChI: InChI=1S/C15H16ClN3O2S/c16-13-4-6-14(7-5-13)22(20,21)19-11-9-18(10-12-19)15-3-1-2-8-17-15/h1-8H,9-12H2
SMILES: C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C15H16ClN3O2S
Molecular Weight: 337.8 g/mol

4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene

CAS No.: 6098-02-8

Cat. No.: VC13293676

Molecular Formula: C15H16ClN3O2S

Molecular Weight: 337.8 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene - 6098-02-8

Specification

CAS No. 6098-02-8
Molecular Formula C15H16ClN3O2S
Molecular Weight 337.8 g/mol
IUPAC Name 1-(4-chlorophenyl)sulfonyl-4-pyridin-2-ylpiperazine
Standard InChI InChI=1S/C15H16ClN3O2S/c16-13-4-6-14(7-5-13)22(20,21)19-11-9-18(10-12-19)15-3-1-2-8-17-15/h1-8H,9-12H2
Standard InChI Key OJAKKSSXVSWKKR-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl
Canonical SMILES C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name is 1-(4-chlorophenyl)sulfonyl-4-pyridin-2-ylpiperazine, with a molecular formula of C₁₅H₁₆ClN₃O₂S and a molecular weight of 337.8 g/mol . Key structural elements include:

  • A 4-chlorobenzenesulfonyl group (–SO₂–C₆H₄–Cl).

  • A piperazine ring linked to a pyridine moiety at the N4 position.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number6098-02-8
SMILESC1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl
InChI KeyOJAKKSSXVSWKKR-UHFFFAOYSA-N
Solubility (pH 7.4)0.5 µg/mL

Synthesis and Characterization

Synthetic Pathways

The compound is typically synthesized via a sulfonylation reaction between 4-chlorobenzenesulfonyl chloride and 1-(pyridin-2-yl)piperazine under basic conditions . A representative protocol involves:

  • Dissolving 1-(pyridin-2-yl)piperazine in an aprotic solvent (e.g., dichloromethane).

  • Adding 4-chlorobenzenesulfonyl chloride dropwise with a base (e.g., triethylamine) to neutralize HCl byproducts.

  • Purifying the product via column chromatography or recrystallization.

Table 2: Representative Synthesis Conditions

ParameterDetailsSource
Reaction Temperature0–25°C
Yield75–90%
Key Reagents4-Chlorobenzenesulfonyl chloride, 1-(pyridin-2-yl)piperazine, triethylamine

Characterization Methods

  • NMR Spectroscopy: Confirmatory ¹H/¹³C NMR signals for the sulfonyl group (–SO₂–) appear at δ 7.5–8.0 ppm (aromatic protons) and δ 120–140 ppm (quaternary carbons) .

  • Mass Spectrometry: ESI-MS typically shows a [M+H]⁺ peak at m/z 338.8 .

Physicochemical Properties

Table 3: Physicochemical Profile

PropertyValueSource
Molecular Weight337.8 g/mol
LogP (Predicted)2.22
Solubility0.5 µg/mL (aqueous, pH 7.4)
Thermal StabilityStable up to 200°C

The compound’s low aqueous solubility suggests formulation challenges for oral delivery, necessitating prodrug strategies or nanocarrier systems.

Pharmacological Applications

Antimicrobial Activity

Piperazine-sulfonyl hybrids exhibit broad-spectrum antimicrobial activity. The pyridine ring enhances membrane penetration, while the sulfonyl group modulates target binding . In vitro studies on analogous compounds show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The piperazine-pyridine scaffold inhibits COX-2 and TNF-α in murine models, reducing edema by 40–60% at 10 mg/kg doses .

Material Science Applications

The sulfonyl group’s electron-withdrawing properties make this compound a candidate for:

  • Polymer Additives: Enhances thermal stability in polyesters and polyamides.

  • Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with catalytic activity .

Structure-Activity Relationships (SAR)

  • Piperazine Modifications: N-methylation reduces solubility but increases blood-brain barrier penetration .

  • Sulfonyl Group: Replacing –SO₂– with –CO– diminishes antimicrobial efficacy by 50% .

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